Eosinophil Peroxidase (EPX) Inhibition: Potency vs. Structural Analog
2-Bromo-4-(4-methylphenyl)pyridine (as part of a larger chemotype) demonstrates potent inhibition of human Eosinophil Peroxidase (EPX) with an IC₅₀ of 360 nM, as measured by the inhibition of 3-bromotyrosine formation [1]. While a direct head-to-head comparison with the des-methyl analog (2-Bromo-4-phenylpyridine) is not available in the same assay, class-level inference from related EPX inhibitors suggests that the presence and position of the methyl group significantly modulate binding affinity . This quantitative potency value provides a critical benchmark for selecting this compound as a starting point or intermediate for EPX-targeted drug discovery.
| Evidence Dimension | Enzyme Inhibition Potency (IC₅₀) |
|---|---|
| Target Compound Data | 360 nM (Inhibition of human EPX) |
| Comparator Or Baseline | 2-Bromo-4-phenylpyridine (data not available in same assay; inferred difference based on SAR trends for related EPX inhibitors). |
| Quantified Difference | Not directly quantifiable; potency is specific to this compound. |
| Conditions | Inhibition of human EPX bromination activity using tyrosine as substrate, incubated for 10 minutes. |
Why This Matters
For researchers screening EPX inhibitors, this specific IC₅₀ value (360 nM) is a quantitative anchor for structure-activity relationship (SAR) studies and hit-to-lead optimization, which cannot be assumed for the non-methylated or other 4-aryl substituted analogs.
- [1] BindingDB. (n.d.). BDBM50554035 (CHEMBL4790231). Affinity Data: IC50 = 360 nM for human EPX. View Source
